molecular formula C9H13ClN2O2 B2459016 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid CAS No. 956354-96-4

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid

Cat. No.: B2459016
CAS No.: 956354-96-4
M. Wt: 216.67
InChI Key: FRWXGXNZFHQBNL-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid is an organic compound characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, attached to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Attachment of the Butyric Acid Moiety: The final step involves the reaction of the chlorinated and methylated pyrazole with butyric acid or its derivatives under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyrazole ring can influence the binding affinity and specificity of the compound towards its targets. The butyric acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-acetic acid
  • 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid
  • 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

Uniqueness

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid is unique due to the presence of the butyric acid moiety, which can impart distinct physicochemical properties compared to its analogs

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-5(4-8(13)14)12-7(3)9(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWXGXNZFHQBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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